molecular formula C21H15ClN6O B11183296 9-(3-chlorophenyl)-2-methyl-7-(4-pyridylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

9-(3-chlorophenyl)-2-methyl-7-(4-pyridylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B11183296
M. Wt: 402.8 g/mol
InChI Key: MFFMODVRYDGGPN-UHFFFAOYSA-N
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Description

9-(3-chlorophenyl)-2-methyl-7-(4-pyridylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex organic compound that belongs to the class of pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-chlorophenyl)-2-methyl-7-(4-pyridylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step organic reactions. The starting materials often include substituted pyridines and triazoles, which undergo cyclization and functional group modifications to form the desired compound. Common reagents used in these reactions include various chlorinating agents, methylating agents, and pyridylmethyl derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

9-(3-chlorophenyl)-2-methyl-7-(4-pyridylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

9-(3-chlorophenyl)-2-methyl-7-(4-pyridylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit cell proliferation.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(3-chlorophenyl)-2-methyl-7-(4-pyridylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and division. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(3-chlorophenyl)-2-methyl-7-(4-pyridylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one apart is its specific substitution pattern, which can result in unique binding affinities and selectivities for different kinases. This can lead to more targeted therapeutic effects and potentially fewer side effects .

Properties

Molecular Formula

C21H15ClN6O

Molecular Weight

402.8 g/mol

IUPAC Name

8-(3-chlorophenyl)-5-methyl-11-(pyridin-4-ylmethyl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one

InChI

InChI=1S/C21H15ClN6O/c1-13-24-21-25-17-7-10-27(12-14-5-8-23-9-6-14)20(29)18(17)19(28(21)26-13)15-3-2-4-16(22)11-15/h2-11H,12H2,1H3

InChI Key

MFFMODVRYDGGPN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C3C(=NC2=N1)C=CN(C3=O)CC4=CC=NC=C4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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